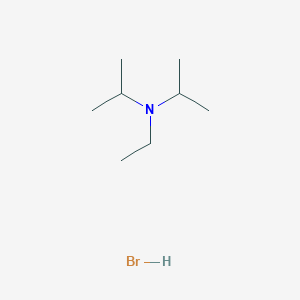
Ethyl 5-tert-butyl-2-ethoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-tert-butyl-2-ethoxybenzoate: is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavorings. This particular compound features a benzoate core with ethyl and tert-butyl groups, making it a unique molecule with specific chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-tert-butyl-2-ethoxybenzoate typically involves esterification reactions. One common method is the reaction of 5-tert-butyl-2-hydroxybenzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In industrial settings, the production of this compound can be achieved using continuous flow microreactors. This method offers higher efficiency and sustainability compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 5-tert-butyl-2-ethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is often used as a reducing agent.
Substitution: Friedel-Crafts alkylation or acylation can be performed using aluminum chloride as a catalyst.
Major Products:
Oxidation: 5-tert-butyl-2-hydroxybenzoic acid.
Reduction: 5-tert-butyl-2-ethoxybenzyl alcohol.
Substitution: Various substituted benzoates depending on the electrophile used.
Applications De Recherche Scientifique
Ethyl 5-tert-butyl-2-ethoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the study of esterification reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in biological environments.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
Mécanisme D'action
The mechanism of action of Ethyl 5-tert-butyl-2-ethoxybenzoate involves its interaction with biological molecules through its ester functional group. The ester linkage can be hydrolyzed by esterases, releasing the corresponding alcohol and acid. This hydrolysis is crucial for its biological activity and potential therapeutic applications.
Comparaison Avec Des Composés Similaires
Ethyl benzoate: Similar ester structure but lacks the tert-butyl and ethoxy groups.
Methyl 5-tert-butyl-2-ethoxy-benzoate: Similar structure but with a methyl group instead of an ethyl group.
Butyl benzoate: Similar ester structure but with a butyl group instead of an ethyl group.
Uniqueness: Ethyl 5-tert-butyl-2-ethoxybenzoate is unique due to the presence of both tert-butyl and ethoxy groups, which confer specific chemical properties and potential biological activities not found in simpler esters.
Propriétés
Numéro CAS |
870007-41-3 |
|---|---|
Formule moléculaire |
C15H22O3 |
Poids moléculaire |
250.33 g/mol |
Nom IUPAC |
ethyl 5-tert-butyl-2-ethoxybenzoate |
InChI |
InChI=1S/C15H22O3/c1-6-17-13-9-8-11(15(3,4)5)10-12(13)14(16)18-7-2/h8-10H,6-7H2,1-5H3 |
Clé InChI |
NMWYXWYLTLPROQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C=C1)C(C)(C)C)C(=O)OCC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-[3-(4-Methylpiperazin-1-yl)propyl]morpholine](/img/structure/B8710564.png)
![2-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B8710569.png)




![Bicyclo[4.2.1]non-3-en-9-one](/img/structure/B8710616.png)
